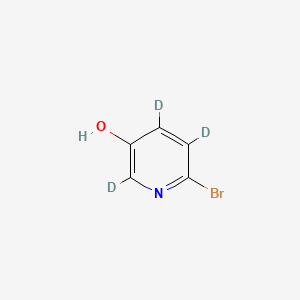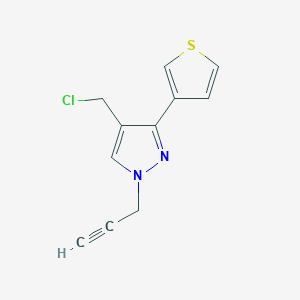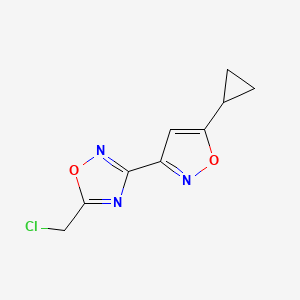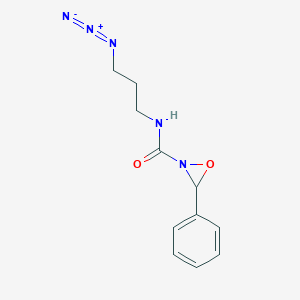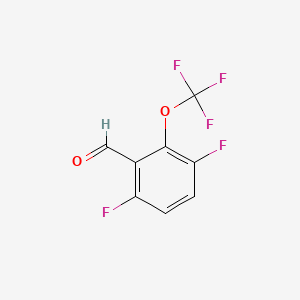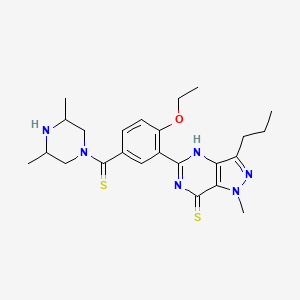
Dithiodimethylcarbodenafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithiodimethylcarbodenafil is a chemical compound with the molecular formula C24H32N6OS2 and a molecular weight of 484.68 g/mol It is a derivative of carbodenafil and is known for its unique structural properties, which include a pyrazolo[4,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dithiodimethylcarbodenafil typically involves the reaction of 3,5-dimethylpiperazine with carbon disulfide in the presence of a base, followed by further functionalization steps to introduce the pyrazolo[4,3-d]pyrimidine core . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds suitable for research and application .
化学反応の分析
Types of Reactions
Dithiodimethylcarbodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
Dithiodimethylcarbodenafil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of dithiodimethylcarbodenafil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
Sildenafil: A well-known phosphodiesterase inhibitor with similar structural features.
Carbodenafil: The parent compound from which dithiodimethylcarbodenafil is derived.
Thiosildenafil: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical reactivity and potential biological activities. Its dithiodimethyl group enhances its ability to undergo specific chemical reactions, making it a valuable compound for research and application .
特性
分子式 |
C24H32N6OS2 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
5-[5-(3,5-dimethylpiperazine-1-carbothioyl)-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C24H32N6OS2/c1-6-8-18-20-21(29(5)28-18)23(32)27-22(26-20)17-11-16(9-10-19(17)31-7-2)24(33)30-12-14(3)25-15(4)13-30/h9-11,14-15,25H,6-8,12-13H2,1-5H3,(H,26,27,32) |
InChIキー |
YCYIAXZRISFCBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CC(NC(C4)C)C)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
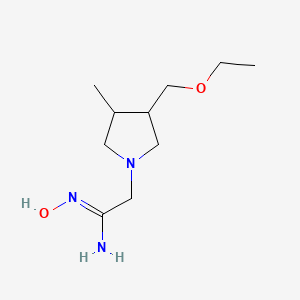
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

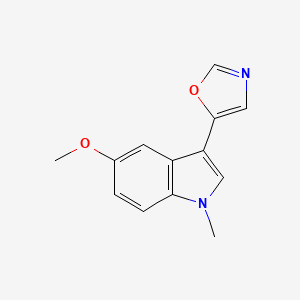
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
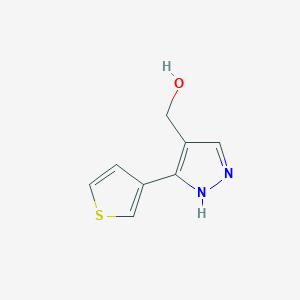
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)
